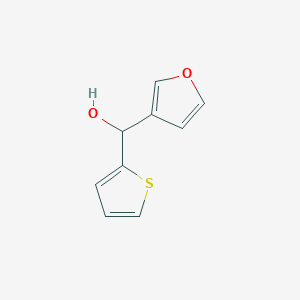

furan-3-yl(thiophen-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

furan-3-yl(thiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c10-9(7-3-4-11-6-7)8-2-1-5-12-8/h1-6,9-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXRVDLFKJSQPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=COC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Furan 3 Yl Thiophen 2 Yl Methanol and Its Analogues

Construction of the Furan-Thiophene Carbon Backbone

The creation of the core furan-thiophene structure is a critical step in the synthesis of furan-3-yl(thiophen-2-yl)methanol. Various chemical reactions can be employed to achieve this, each with its own advantages and applications.

Cross-Coupling Approaches

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura and Stille couplings are particularly relevant for connecting furan (B31954) and thiophene (B33073) rings.

Suzuki–Miyaura Reaction: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. acs.orgacs.orgnih.gov For the synthesis of a furan-thiophene backbone, this could involve reacting a furan-containing boronic acid with a halogenated thiophene, or vice versa. acs.orgacs.orgnih.gov An efficient protocol for this reaction uses aqueous n-butanol as a solvent, which is advantageous for its biodegradability and ease of product separation. acs.orgacs.orgnih.gov This method has been shown to be effective for coupling various (hetero)aryl chlorides with thiophene- and furanboronic acids, achieving high yields with low catalyst loading. acs.orgacs.org

Stille Coupling: The Stille coupling reaction joins an organotin compound with an organohalide, also catalyzed by palladium. nih.govacs.orgacs.orgwikipedia.org This method has been successfully used to synthesize a series of mixed thiophene/furan oligomers. nih.govacs.orgacs.org The reaction can produce both cross-coupled and symmetrical-coupled products. nih.govacs.orgacs.org While it is a versatile method for creating carbon-carbon bonds between furan and thiophene rings, the toxicity of the organotin reagents is a significant drawback. nih.govacs.orgacs.orgwikipedia.org

Condensation and Cyclization Strategies

These methods involve the formation of one of the heterocyclic rings through condensation and subsequent cyclization reactions.

Knoevenagel Condensation: This reaction is a modification of the aldol (B89426) condensation, where an active hydrogen compound reacts with a carbonyl group, followed by dehydration. wikipedia.org It is a versatile method for forming carbon-carbon double bonds. damascusuniversity.edu.sy For instance, 3-(thiophen-2-yl)-2-cyanopropenenitriles can be synthesized via a Knoevenagel condensation of the corresponding aldehyde with propanedinitrile. nih.gov This reaction is often catalyzed by a weak base like piperidine. wikipedia.orgnih.gov

Heteroannulation: This strategy involves the formation of a heterocyclic ring onto a pre-existing molecule. For example, the Paal-Knorr synthesis allows for the creation of furans from 1,4-dicarbonyl compounds through acid-catalyzed dehydrative cyclization. youtube.commatanginicollege.ac.in Similarly, thiophenes can be synthesized from 1,4-dicarbonyls by reacting them with a sulfur source like phosphorus pentasulfide. youtube.comuobaghdad.edu.iq

Oxidative Cyclization Pathways

Oxidative cyclization offers another route to construct the furan-thiophene backbone. For example, various 3-alkyl-2-nitrobenzo[b]furans have been synthesized from 2-(2-nitroethyl)phenols using a hypervalent iodine-induced oxidative cyclization, resulting in good to excellent yields. dp.tech

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. benthamdirect.com These reactions are valuable for creating molecular diversity and have been used to synthesize a variety of fused heterocycles, including those containing furan and thiophene rings. benthamdirect.com

Introduction and Functionalization of the Methanol (B129727) Moiety

Once the furan-thiophene backbone is established, the next step is to introduce the methanol group. This is typically achieved through the reduction of a corresponding carbonyl compound.

Reductive Methodologies

Borohydride (B1222165) Reductions: Sodium borohydride (NaBH₄) is a common and effective reagent for the reduction of aldehydes and ketones to alcohols. For instance, the reduction of 2-benzoyl-furans and -thiophenes with sodium borohydride in propan-2-ol has been studied to compare the transmission of substituent effects through the different aromatic rings. scite.airsc.org The reduction of 3-(thiophen-2-yl)-2-cyanopropenenitrile with sodium borohydride in methanol has also been reported to proceed effectively. nih.gov

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst to reduce a carbonyl group. researchgate.net Various catalysts, including both noble and non-noble metals, can be used for the hydrogenation of furan derivatives. researchgate.netfrontiersin.org For example, the hydrogenation of furfural (B47365) can lead to a variety of products, including furfuryl alcohol, depending on the catalyst and reaction conditions. researchgate.netfrontiersin.org Supported ruthenium nanoparticle catalysts have shown high activity and selectivity in these types of conversions. researchgate.net

Table 1: Summary of Synthetic Methodologies for the Furan-Thiophene Backbone

| Methodology | Key Reactants | Catalyst/Reagent | Key Features | Citation |

|---|---|---|---|---|

| Suzuki-Miyaura Reaction | Organoboron compound, Organohalide | Palladium complex | High yields, mild conditions, biodegradable solvent option | acs.orgacs.orgnih.gov |

| Stille Coupling | Organotin compound, Organohalide | Palladium complex | Versatile for C-C bond formation, toxic reagents | nih.govacs.orgacs.orgwikipedia.org |

| Knoevenagel Condensation | Active hydrogen compound, Carbonyl compound | Weak base (e.g., piperidine) | Forms C=C bonds, modification of aldol condensation | wikipedia.orgdamascusuniversity.edu.synih.gov |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Acid catalyst / Sulfur source | Forms furan or thiophene rings | youtube.commatanginicollege.ac.inuobaghdad.edu.iq |

| Oxidative Cyclization | 2-(2-nitroethyl)phenols | Hypervalent iodine | Good to excellent yields for specific derivatives | dp.tech |

| Multicomponent Reactions | Three or more reactants | Various | High efficiency, molecular diversity | benthamdirect.com |

Table 2: Summary of Reductive Methodologies for the Methanol Moiety

| Methodology | Starting Material | Reagent/Catalyst | Product | Citation |

|---|---|---|---|---|

| Borohydride Reduction | Furan/Thiophene ketone | Sodium borohydride | Furan/Thiophene methanol | nih.govscite.airsc.org |

| Catalytic Hydrogenation | Furan/Thiophene aldehyde/ketone | H₂, Metal catalyst (e.g., Ru, Ni) | Furan/Thiophene methanol | researchgate.netfrontiersin.orgresearchgate.net |

Alcohol-Forming Reactions from Carbonyl Precursors

The synthesis of this compound is most commonly achieved through the reduction of its corresponding carbonyl precursor, furan-3-yl(thiophen-2-yl)methanone. This ketone can be prepared via several established methods, with Friedel-Crafts acylation being a primary route. This involves the reaction of thiophene with 3-furoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov

Once the ketone precursor is obtained, the pivotal step is the reduction of the carbonyl group to a secondary alcohol. Two principal methods are widely employed for this transformation: hydride reduction and Grignard reactions.

Hydride Reduction: This is a straightforward and efficient method for converting the ketone to the desired alcohol. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and high chemoselectivity. The reaction is typically carried out in a protic solvent like methanol or ethanol (B145695). The borohydride anion delivers a hydride ion to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated by the solvent to yield this compound.

Grignard Reaction: An alternative and versatile approach involves the use of an organometallic Grignard reagent. youtube.comyoutube.com This method constructs the target molecule and forms the alcohol in a single step. The synthesis can be envisioned in two ways:

Reaction of a Grignard reagent derived from 3-halofuran (e.g., 3-bromofuran) with thiophene-2-carboxaldehyde.

Reaction of a Grignard reagent derived from 2-halothiophene (e.g., 2-bromothiophene) with furan-3-carboxaldehyde.

In both scenarios, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to furnish the final alcohol product. youtube.com

| Synthetic Method | Key Reagents | Precursor(s) | General Conditions |

|---|---|---|---|

| Hydride Reduction | Sodium borohydride (NaBH₄) | Furan-3-yl(thiophen-2-yl)methanone | Methanol or Ethanol solvent, room temperature |

| Grignard Reaction | 3-Furylmagnesium bromide | Thiophene-2-carboxaldehyde | Anhydrous ether (e.g., THF, diethyl ether), followed by acidic workup (e.g., H₃O⁺) |

| Grignard Reaction | 2-Thienylmagnesium bromide | Furan-3-carboxaldehyde | Anhydrous ether (e.g., THF, diethyl ether), followed by acidic workup (e.g., H₃O⁺) |

Chemo- and Regioselectivity in Synthesis

The synthesis of this compound necessitates careful control over both chemo- and regioselectivity, particularly during the formation of the ketone precursor and its subsequent reduction.

Regioselectivity: The primary challenge in regioselectivity arises during the synthesis of the furan-3-yl(thiophen-2-yl)methanone precursor via Friedel-Crafts acylation. Thiophene is known to undergo electrophilic substitution preferentially at the C2 position due to the greater stabilization of the cationic intermediate compared to substitution at the C3 position. nih.gov Therefore, the acylation of thiophene with 3-furoyl chloride is expected to yield the desired 2-acylated thiophene product with high regioselectivity.

Chemoselectivity: Chemoselectivity is a critical consideration during the reduction of the ketone to the alcohol. The furan and thiophene rings contain double bonds that could potentially be reduced under harsh conditions. However, the use of mild hydride-donating reagents like sodium borohydride (NaBH₄) ensures high chemoselectivity. NaBH₄ is a gentle reducing agent that selectively targets the highly polarized carbonyl group while leaving the less reactive aromatic double bonds of the furan and thiophene rings intact. youtube.com

| Reaction Step | Selectivity Type | Reactive Sites in Precursor | Selective Outcome | Rationale |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Regioselectivity | C2 and C3 positions of thiophene | Preferential acylation at C2 | Greater stabilization of the carbocation intermediate at the C2 position. nih.gov |

| Hydride Reduction | Chemoselectivity | Carbonyl group vs. furan/thiophene double bonds | Selective reduction of the carbonyl group | NaBH₄ is a mild reagent that does not typically reduce aromatic double bonds. |

Green Chemistry Considerations in Synthetic Routes

Solvents: Traditional Friedel-Crafts acylations often use chlorinated solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE), which are environmentally hazardous. Greener alternatives could include solvent-free conditions or the use of more benign solvents like ionic liquids or deep eutectic solvents. For the reduction step, using ethanol or water as a solvent, where possible, is preferable to methanol due to lower toxicity.

Reagents and Catalysis: While NaBH₄ is effective, catalytic hydrogenation or transfer hydrogenation presents a greener alternative to stoichiometric hydride reagents. These catalytic methods often use benign hydrogen sources like formic acid or isopropanol (B130326) and reduce the generation of inorganic waste. For the Friedel-Crafts acylation, replacing homogeneous Lewis acids like AlCl₃, which are used in stoichiometric amounts and generate significant waste during workup, with reusable solid acid catalysts would enhance the green credentials of the synthesis.

Atom Economy: The Grignard reaction pathway generally offers a higher atom economy for the construction of the carbon skeleton compared to a multi-step sequence involving the formation and subsequent reduction of a ketone. Designing a convergent synthesis where large fragments are joined late in the process, such as in the Grignard reaction, is a core principle of green chemistry.

| Synthetic Step | Traditional Method | Green Alternative | Green Chemistry Principle Addressed |

|---|---|---|---|

| Solvent for Acylation | Dichloromethane (DCM) | Solvent-free conditions or ionic liquids | Safer Solvents & Auxiliaries |

| Catalyst for Acylation | Stoichiometric AlCl₃ | Reusable solid acid catalyst (e.g., zeolites) | Catalysis |

| Reduction Reagent | Stoichiometric NaBH₄ | Catalytic (transfer) hydrogenation | Catalysis, Waste Prevention |

| Overall Route | Multi-step linear synthesis | Convergent synthesis (e.g., Grignard) | Atom Economy, Design for Energy Efficiency |

Advanced Spectroscopic and Structural Characterization of Furan 3 Yl Thiophen 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.

One-Dimensional NMR Techniques (¹H, ¹³C NMR)

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for establishing the basic structure of an organic molecule.

¹H NMR Spectroscopy: This technique identifies the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. A ¹H NMR spectrum of furan-3-yl(thiophen-2-yl)methanol would be expected to show distinct signals for the protons on the furan (B31954) and thiophene (B33073) rings, the methanolic proton (-CH-OH), and the hydroxyl proton (-OH). The chemical shifts (δ) would indicate the electronic nature of each proton, while the splitting patterns (spin-spin coupling) would reveal the number of adjacent protons.

¹³C NMR Spectroscopy: This method provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would theoretically produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would help in assigning the carbons of the furan ring, the thiophene ring, and the methanolic carbon.

Despite the theoretical utility of these techniques, a thorough search of scientific literature and chemical databases did not yield specific, publicly available ¹H or ¹³C NMR spectral data for this compound.

Interactive Data Table: ¹H NMR Data for this compound No publicly available data was found for this compound.

Interactive Data Table: ¹³C NMR Data for this compound No publicly available data was found for this compound.

Two-Dimensional NMR Methodologies (e.g., HSQC, NOESY)

Two-dimensional (2D) NMR experiments provide further insight by showing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would correlate proton signals with the signals of the carbon atoms to which they are directly attached. This would be invaluable for unambiguously assigning the proton and carbon signals of the furan and thiophene rings in this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This would help to determine the three-dimensional conformation of the molecule, for instance, the spatial relationship between the protons of the furan and thiophene rings.

Specific experimental data from 2D NMR methodologies for this compound are not available in the reviewed literature.

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of electromagnetic radiation with the molecular vibrations of a sample, providing information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups. In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching vibrations of the aromatic rings, and C-O stretching of the alcohol. The spectrum would also display characteristic bands for the C=C and C-O-C vibrations of the furan ring and the C=C and C-S vibrations of the thiophene ring.

A search of scientific databases did not locate a publicly accessible FT-IR spectrum for this compound.

Interactive Data Table: FT-IR Spectral Data for this compound No publicly available data was found for this compound.

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring stretching modes of both the furan and thiophene moieties. The C-S bond of the thiophene ring often gives a characteristic Raman signal.

No experimental Raman spectroscopic data for this compound could be retrieved from the available scientific literature.

Interactive Data Table: Raman Spectral Data for this compound No publicly available data was found for this compound.

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of a compound.

For this compound (C₉H₈O₂S), HRMS would confirm the molecular formula by providing an exact mass that matches the calculated value. The fragmentation pattern observed in the mass spectrum would offer structural information, showing how the molecule breaks apart upon ionization. Key fragments would likely correspond to the loss of a hydroxyl group, or cleavage to yield furan- or thiophene-containing ions.

While a record for a GC-MS spectrum of this compound exists in the PubChem database (CID 61088250), the spectral data itself is part of a proprietary collection and is not publicly accessible.

Interactive Data Table: High-Resolution Mass Spectrometry Data for this compound No publicly available data was found for this compound.

Electronic Absorption and Emission Spectroscopy

The study of how molecules interact with light provides critical insights into their electronic structure. Electronic absorption and emission spectroscopy are powerful techniques to probe the energy levels of electrons within a molecule and their subsequent relaxation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For this compound, the UV-Vis spectrum is anticipated to exhibit characteristic absorption bands arising from π → π* transitions within the aromatic furan and thiophene rings. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the solvent environment.

Due to the absence of specific experimental data for this compound in the searched literature, a representative data table cannot be generated at this time. Theoretical calculations and experimental work on closely related furan and thiophene derivatives suggest that the principal absorption maxima would likely occur in the range of 200-300 nm.

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been electronically excited. This technique is instrumental in determining the fluorescence quantum yield, which quantifies the efficiency of the fluorescence process. The analysis of the emission spectrum of this compound would reveal the energy of the emitted photons and provide insights into the geometry of the excited state.

Currently, there is no publicly available experimental data regarding the fluorescence properties or quantum yield of this compound. Such studies would be valuable in assessing the potential of this compound for applications in areas such as organic light-emitting diodes (OLEDs) or fluorescent probes.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles, unequivocally establishing its molecular conformation in the solid state. Furthermore, the analysis of the crystal packing would reveal the nature and extent of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and π-π stacking between the aromatic rings.

As no crystallographic data for this compound has been reported in the surveyed scientific literature, a table of crystallographic parameters cannot be presented. The acquisition of such data would be a significant contribution to the structural chemistry of furan-thiophene-based compounds.

Reactivity and Transformational Chemistry of Furan 3 Yl Thiophen 2 Yl Methanol

Reactions Involving the Furan (B31954) Ring System

The furan ring is a π-electron-rich heterocycle, which makes it significantly more reactive than benzene (B151609) in electrophilic substitution reactions. ucalgary.ca However, its lower resonance energy compared to thiophene (B33073) (18 kcal/mol for furan vs. 29 kcal/mol for thiophene) renders it less aromatic and more susceptible to reactions that involve the loss of aromaticity, such as cycloadditions and ring-opening. chemicalbook.com The reactivity of furan is often compared to that of an activated benzene derivative, like methoxybenzene, or even an enol ether, highlighting its propensity for addition reactions. ucalgary.castackexchange.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a hallmark reaction for aromatic compounds. For furan, these reactions are exceptionally rapid, proceeding under much milder conditions than those required for benzene. chemicalbook.com The substitution pattern is highly regioselective.

Regioselectivity: Attack by an electrophile preferentially occurs at the C2 (α) position. pearson.comyoutube.com This preference is attributed to the greater stability of the cationic intermediate (the arenium ion) formed during the reaction. Attack at C2 allows for the delocalization of the positive charge over three resonance structures, whereas attack at the C3 (β) position results in an intermediate with only two resonance structures, making it less stable. chemicalbook.comyoutube.comquora.com In furan-3-yl(thiophen-2-yl)methanol, the C2 and C5 positions of the furan ring are the most likely sites for electrophilic attack, with the substituent at C3 directing the incoming electrophile.

Common Electrophilic Substitution Reactions:

Nitration: Furan itself is sensitive to strong acids used in typical nitration conditions (HNO₃/H₂SO₄), which can cause polymerization or ring-opening. matanginicollege.ac.in Milder reagents like acetyl nitrate (B79036) (CH₃COONO₂) are often employed, which can initially lead to a 2,5-addition product, requiring a subsequent elimination step (e.g., with pyridine) to restore aromaticity. stackexchange.comuobaghdad.edu.iq

Halogenation: Halogenation of furans occurs readily. For instance, bromination can be achieved with bromine in a solvent like dioxane at low temperatures. uobaghdad.edu.iq Due to the high reactivity, polyhalogenation is common if the conditions are not carefully controlled. uobaghdad.edu.iq

Acylation: Friedel-Crafts acylation can be performed using milder Lewis acids like SnCl₄ or phosphoric acid as catalysts, as stronger ones (e.g., AlCl₃) can lead to decomposition. matanginicollege.ac.inuobaghdad.edu.iq The reaction typically introduces an acyl group at the C2 position.

| Reaction | Reagent(s) | Typical Position of Substitution on Furan Ring |

| Nitration | CH₃COONO₂ | C2 or C5 |

| Halogenation | Br₂/Dioxane | C2 or C5 |

| Acylation | (CH₃CO)₂O / H₃PO₄ | C2 or C5 |

Cycloaddition Reactions

The reduced aromaticity of the furan ring allows it to act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov This reactivity is less common for more aromatic systems like thiophene and benzene. matanginicollege.ac.in The reaction involves the furan ring reacting with a dienophile (an alkene or alkyne) to form a bicyclic adduct, often an oxanorbornene derivative. nih.gov

The efficiency and selectivity of these reactions can be influenced by catalysts (often Lewis acids) and the nature of the substituents on both the furan and the dienophile. nih.gov Reactions of furans with alkene dienophiles are often reversible, which can affect the yield and selectivity of the desired cycloadduct. nih.gov The order of reactivity for five-membered heterocycles in Diels-Alder reactions is generally Furan > Pyrrole > Thiophene. matanginicollege.ac.in

Ring-Opening Transformations

The furan ring is susceptible to ring-opening under acidic conditions. stackexchange.commatanginicollege.ac.in This process is facilitated by the protonation of the ring oxygen, which disrupts the aromatic system and leads to the formation of 1,4-dicarbonyl compounds. For example, the acid-catalyzed reaction of furan derivatives in the presence of an alcohol like methanol (B129727) can lead to the formation of acyclic acetals and other ring-opened products. stackexchange.com The photochemical processing of furans can also induce ring-opening, leading to various di-functional C4 compounds. researchgate.net

Dearomatization Processes

Dearomatization involves the transformation of an aromatic ring into a non-aromatic cyclic system. For furan, this can occur through various reactions. For instance, oxidation with reagents like bromine in methanol can lead to the 2,5-addition of methoxy (B1213986) groups, forming a 2,5-dihydro-2,5-dimethoxyfuran, which is a non-aromatic species. matanginicollege.ac.inuobaghdad.edu.iq This reaction proceeds via an electrophilic addition mechanism characteristic of 1,3-dienes, further underscoring the furan's relatively low aromatic stability. matanginicollege.ac.in

Reactions Involving the Thiophene Ring System

The thiophene ring is more aromatic and generally more stable than the furan ring. chemicalbook.com Its reactivity in electrophilic substitution is lower than that of furan but still significantly higher than that of benzene. matanginicollege.ac.inpharmaguideline.com Thiophene is more resistant to ring-opening and polymerization under acidic conditions compared to furan. matanginicollege.ac.in

Electrophilic Aromatic Substitution Reactions

Similar to furan, thiophene undergoes electrophilic aromatic substitution preferentially at the C2 (or C5) position due to the superior stabilization of the cationic intermediate. uoanbar.edu.iq The presence of the (furan-3-yl)methanol substituent at the C2 position of the thiophene ring will direct incoming electrophiles primarily to the C5 position, and to a lesser extent, the C4 position.

Reactivity Comparison: The general order of reactivity for five-membered heterocycles towards electrophilic substitution is Pyrrole > Furan > Thiophene > Benzene. matanginicollege.ac.inquora.com The higher electronegativity of oxygen in furan compared to sulfur in thiophene makes the furan ring's lone pair less available for delocalization, which would suggest lower reactivity. However, the greater polarizability and potential involvement of d-orbitals for sulfur in thiophene lead to stronger aromatic stabilization, thus making it less reactive than furan. pharmaguideline.comquora.com

Typical Electrophilic Substitution Reactions on Thiophene:

| Reaction | Reagent(s) | Typical Position of Substitution on Thiophene Ring |

| Nitration | CH₃COONO₂ in Ac₂O | C5 (major), C4 (minor) |

| Sulfonation | Pyridine-SO₃ complex | C5 (major), C4 (minor) |

| Acylation | Ac₂O / H₃PO₄ | C5 (major), C4 (minor) |

The mechanism for these substitutions involves the initial addition of the electrophile to form a cationic intermediate (an "onium" intermediate), followed by the loss of a proton to restore the aromatic thiophene ring. researchgate.net

Transformations at the Methanol Functional Group

The hydroxyl group of this compound is a primary site for chemical modification, allowing for its conversion into a variety of other functional groups.

The secondary alcohol functionality of this compound is susceptible to oxidation to form the corresponding ketone, furan-3-yl(thiophen-2-yl)methanone. This transformation is a common and predictable reaction for secondary alcohols. Studies on analogous heteroaryl methanols have demonstrated this type of oxidation. For instance, the treatment of aryl and heteroaryl thiazol-2-ylmethanols with sulfuric acid in a dimethoxyethane-water mixture at elevated temperatures results in the formation of the corresponding ketone in good yields. researchgate.net In some cases, this oxidation can even occur spontaneously in the presence of oxygen.

The choice of oxidant and reaction conditions can be tailored to achieve the desired transformation. A variety of oxidizing agents are commonly employed for the oxidation of secondary alcohols to ketones, including chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)), manganese-based reagents (e.g., potassium permanganate (B83412) (KMnO4), manganese dioxide (MnO2)), and Swern oxidation conditions (using dimethyl sulfoxide (B87167) activated by an electrophile).

Furthermore, the furan ring itself can be sensitive to certain oxidizing conditions, potentially leading to ring-opening or other rearrangements. nih.govnih.govfrontiersin.org For example, the oxidation of some furan derivatives with reagents like m-chloroperbenzoic acid (m-CPBA) can lead to dearomatization and the formation of more complex structures. nih.gov Therefore, selective oxidation of the methanol group requires careful selection of the reaction conditions to avoid undesired side reactions involving the heterocyclic rings.

Table 1: Representative Oxidation Reactions of Heteroaryl Methanols This table presents examples of oxidation reactions on compounds analogous to this compound, illustrating the expected transformation.

| Starting Material | Oxidizing Agent/Conditions | Product | Yield (%) | Reference |

| 1,3-Thiazol-2-yl(2-furyl)methanol | H₂SO₄, DME/H₂O, 80°C | 1,3-Thiazol-2-yl(2-furyl)methanone | Good | researchgate.net |

| 3-(Furan-2-yl)-1,3-diarylpropan-1-ones | m-CPBA | (Z)-2-Ene-1,4,7-triones | 87 | nih.gov |

The hydroxyl group of this compound can readily undergo derivatization to form esters, ethers, and halides. These transformations are fundamental in organic synthesis for protecting the alcohol functionality or for introducing new reactive handles.

Esterification: The reaction of this compound with a carboxylic acid, acid chloride, or acid anhydride, typically in the presence of an acid or base catalyst, will yield the corresponding ester. This reaction is a standard method for the protection of alcohols or for the synthesis of biologically active ester derivatives.

Etherification: The formation of an ether from this compound can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form the alkoxide, followed by reaction with an alkyl halide. Alternatively, acid-catalyzed condensation with another alcohol can also lead to ether formation, although this is generally less efficient for secondary alcohols.

Halogenation: The hydroxyl group can be replaced by a halogen (Cl, Br, or I) using a variety of reagents. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would be expected to yield the corresponding furan-3-yl(thiophen-2-yl)methyl chloride or bromide, respectively. These halogenated derivatives are valuable intermediates for nucleophilic substitution and cross-coupling reactions.

While specific literature on the derivatization of this compound is not abundant, the synthesis of related urea (B33335) derivatives, such as 1-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea, has been described, indicating the accessibility of the hydroxyl group for derivatization. evitachem.com

Table 2: Potential Derivatization Reactions of this compound This table outlines the expected products from common derivatization reactions based on the general reactivity of secondary alcohols.

| Reaction Type | Reagent(s) | Expected Product |

| Esterification | Acetic Anhydride, Pyridine | Furan-3-yl(thiophen-2-yl)methyl acetate |

| Etherification | NaH, Methyl Iodide | 3-(Methoxy(thiophen-2-yl)methyl)furan |

| Halogenation | Thionyl Chloride (SOCl₂) | 3-(Chloro(thiophen-2-yl)methyl)furan |

Photochemical Transformations

The photochemistry of furan and thiophene derivatives is known to be complex, often leading to intricate isomerization and rearrangement products. netsci-journal.com Upon irradiation, this compound is expected to undergo a variety of photochemical transformations, driven by the absorption of UV light.

The photochemical behavior of simple furans and thiophenes involves rearrangements where the positions of the heteroatom and substituents can be scrambled. For instance, the irradiation of 2-substituted thiophenes can lead to the formation of the corresponding 3-substituted isomers. netsci-journal.com This type of rearrangement is thought to proceed through highly strained intermediates such as Dewar-like structures or cyclopropenyl derivatives.

In the case of this compound, several photochemical pathways are conceivable:

Isomerization of the Heterocyclic Rings: Either the furan or the thiophene ring, or both, could undergo rearrangement, leading to a mixture of isomeric products where the point of attachment of the methanol bridge to the heterocycles is altered.

Intersystem Crossing and Radical Reactions: Following photoexcitation, the molecule can undergo intersystem crossing to a triplet state. This triplet species can then participate in radical reactions, potentially leading to dimerization or reactions with the solvent.

Photo-induced Cleavage: While less common for the carbon-carbon bond of the methanol bridge, high-energy irradiation could potentially lead to cleavage of this bond, generating radical species.

Hydrogen Transfer Reactions

Catalytic transfer hydrogenation (CTH) is a powerful synthetic methodology that involves the transfer of hydrogen from a donor molecule to a substrate, mediated by a catalyst. researchgate.netrsc.org In the context of this compound, CTH can be envisioned to proceed in two main directions: dehydrogenation of the alcohol to the ketone, or hydrogenation of one or both of the heterocyclic rings.

Dehydrogenation: The reverse of the reduction of a ketone, the dehydrogenation of this compound to furan-3-yl(thiophen-2-yl)methanone, can be achieved using a suitable catalyst and a hydrogen acceptor. This process is essentially an oxidation via hydrogen transfer.

Hydrogenation of Heterocyclic Rings: More commonly, CTH is employed for the reduction of unsaturated functionalities. The furan and thiophene rings in this compound are susceptible to hydrogenation under CTH conditions. A variety of hydrogen donors can be used, including formic acid, isopropanol (B130326), and hydrazine, in conjunction with transition metal catalysts such as those based on ruthenium, iridium, palladium, or copper. researchgate.netmdpi.com

The selectivity of the hydrogenation can be influenced by the choice of catalyst and reaction conditions. It may be possible to selectively hydrogenate the furan ring, which is generally more readily reduced than the thiophene ring, to yield tetrahydrofurfuryl derivatives. Complete hydrogenation of both rings would lead to the corresponding saturated heterocyclic alcohol. The catalytic transfer hydrogenation of furanic aldehydes to the corresponding alcohols is a well-studied transformation, and similar catalytic systems could potentially be adapted for the hydrogenation of the heterocyclic rings in this compound. researchgate.netrsc.orgresearchgate.netmdpi.com

Table 3: Potential Hydrogen Transfer Reactions of this compound This table illustrates the potential products from catalytic transfer hydrogenation reactions based on the reactivity of furan and thiophene derivatives.

| Reaction Type | Catalyst System (Example) | Hydrogen Donor (Example) | Potential Product(s) |

| Dehydrogenation | Ru-based catalyst | Acetone | Furan-3-yl(thiophen-2-yl)methanone |

| Selective Hydrogenation | Pd/C | Formic Acid | (Tetrahydrofuran-3-yl)(thiophen-2-yl)methanol |

| Full Hydrogenation | Ru-based catalyst | H₂ (high pressure) | (Tetrahydrofuran-3-yl)(tetrahydrothiophen-2-yl)methanol |

Theoretical and Computational Investigations of Furan 3 Yl Thiophen 2 Yl Methanol

Density Functional Theory (DFT) Studies of Molecular Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the molecular geometry and energy of chemical compounds. For furan-3-yl(thiophen-2-yl)methanol, DFT studies, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide a detailed understanding of its fundamental properties. researchgate.net

Geometrical optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this process would precisely calculate the bond lengths, bond angles, and dihedral angles.

Energetic calculations determine the total energy of the molecule in its optimized state. This data is crucial for comparing the stability of different conformers and for calculating thermodynamic properties like the heat of formation. pnnl.gov Theoretical calculations for related furan (B31954) compounds have shown good agreement between calculated and experimental values. pnnl.gov The optimization process for this compound would involve adjusting the geometry of the furan and thiophene (B33073) rings, the central carbinol group, and their relative orientations until a minimum energy conformation is achieved.

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: These are illustrative values based on DFT studies of analogous furan and thiophene structures. Actual values would require a specific calculation for this molecule.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (in thiophene ring) | ~1.37 - 1.42 Å |

| C-S (in thiophene ring) | ~1.71 Å | |

| C-C (in furan ring) | ~1.36 - 1.43 Å | |

| C-O (in furan ring) | ~1.36 Å | |

| C-C (Bridge) | ~1.51 Å | |

| C-O (Alcohol) | ~1.43 Å | |

| O-H (Alcohol) | ~0.96 Å | |

| Bond Angle | C-S-C (in thiophene ring) | ~92.2° |

| C-O-C (in furan ring) | ~106.6° | |

| C-C-O (Alcohol) | ~109.5° |

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netekb.eg Conversely, a small energy gap suggests higher reactivity and better charge transfer capabilities within the molecule. acs.org In related heterocyclic compounds, the introduction of different heteroatoms and functional groups has been shown to progressively narrow the HOMO-LUMO energy gap. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO may be distributed across the conjugated system.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Studies on Related Heterocyclic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinolone-based Hydrazone (5o) acs.org | - | - | 0.112566 |

| 6-(2-benzofuranyl)pyridin-3-yl)methanol (BFPM) researchgate.net | - | - | < 4.91 |

| 6-([biphenyl]-4-yl)3-pyridinyl methanol (B129727) (BPPM) researchgate.net | - | - | < 4.91 |

| 6-(3-Flourophenyl)-4-pyridine-methanol (FPPM) researchgate.net | - | - | 4.91 |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, predictions would identify the distinct signals for the protons and carbons on the furan and thiophene rings, as well as the methylene (B1212753) (-CH) and hydroxyl (-OH) groups. Such calculations on similar molecules have shown good agreement with experimental spectra. researchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT can compute these vibrational frequencies, which correspond to specific bond stretching, bending, and torsional motions. Key predicted vibrations for this molecule would include the O-H stretching of the alcohol group (typically ~3500 cm⁻¹), C-H stretching from the aromatic rings (~3100 cm⁻¹), and characteristic C-O and C-S stretching frequencies. tsijournals.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of electrons from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 3: Predicted Key Spectroscopic Features for this compound Note: Values are illustrative and based on data from analogous compounds like furan-3-methanol and thiophene derivatives. researchgate.netsigmaaldrich.com

| Spectroscopy | Feature | Predicted Value/Region |

| ¹H NMR | Aromatic H (Furan, Thiophene) | δ 6.0 - 7.5 ppm |

| Methine H (-CH-OH) | δ 4.5 - 5.5 ppm | |

| Hydroxyl H (-OH) | Variable, δ 2.0 - 4.0 ppm | |

| ¹³C NMR | Aromatic C (Furan, Thiophene) | δ 110 - 150 ppm |

| Methine C (-CH-OH) | δ 65 - 75 ppm | |

| IR | O-H Stretch | 3200 - 3600 cm⁻¹ |

| Aromatic C-H Stretch | 3000 - 3150 cm⁻¹ | |

| Furan/Thiophene Ring Vibrations | 1300 - 1500 cm⁻¹ | |

| C-O Stretch (Alcohol) | 1000 - 1200 cm⁻¹ |

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the key rotations are around the single bonds connecting the central methanol carbon to the furan and thiophene rings.

These rotations give rise to different conformers, which may have different energy levels. A potential energy surface (PES) scan can be performed computationally by systematically rotating one of the rings relative to the rest of the molecule and calculating the energy at each step. This analysis identifies the most stable (lowest energy) conformers and the energy barriers for interconversion. Studies on similar molecules, such as 3-furancarboselenaldehyde, have shown that conformers where the groups are oriented away from each other (trans or anti) are often more stable than those where they are closer (cis or syn) due to reduced steric hindrance. ekb.eg The stability of conformers can also be influenced by intramolecular hydrogen bonding between the hydroxyl group and one of the heterocyclic rings.

Calculation of Quantum Chemical Descriptors

From the HOMO and LUMO energies obtained through DFT, several quantum chemical descriptors can be calculated to quantify the global reactivity of the molecule. evitachem.com These descriptors provide a framework for understanding the molecule's behavior in chemical reactions.

Chemical Potential (μ): Represents the escaping tendency of an electron from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule is less reactive.

Global Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is the negative of the chemical potential (χ = -μ).

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = μ² / (2η).

These descriptors are invaluable for predicting how this compound will interact with other reagents.

Table 4: Definitions of Quantum Chemical Descriptors

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |

| Global Softness (S) | 1 / η | Propensity for charge transfer |

| Electronegativity (χ) | -μ | Electron-attracting power |

| Electrophilicity Index (ω) | μ² / (2η) | Electrophilic nature of the molecule |

Advanced Molecular Dynamics Simulations

While DFT provides information on static, minimum-energy structures, molecular dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how positions and velocities change.

For this compound, MD simulations could be used to:

Explore its conformational landscape in a solvent, showing how it moves and flexes at a given temperature.

Analyze its interaction and stability with other molecules, such as in a solution or at an interface.

If the molecule is being studied as a potential drug, MD simulations can model its binding to a target protein, assessing the stability of the complex and identifying key intermolecular interactions over time. acs.org

Such simulations would provide a more realistic picture of the molecule's behavior in a dynamic environment, complementing the static information from DFT calculations.

Mechanistic Elucidation of Reactions Involving Furan 3 Yl Thiophen 2 Yl Methanol

Investigation of Reaction Intermediates and Reaction Pathways

The reactions of furan-3-yl(thiophen-2-yl)methanol can proceed through various pathways, largely dictated by the nature of the reagents and reaction conditions. The furan (B31954) and thiophene (B33073) rings, being electron-rich aromatic systems, are susceptible to electrophilic attack. However, their reactivity differs, with furan generally being more reactive than thiophene towards electrophiles. ksu.edu.saquora.com This difference in reactivity influences the initial site of reaction and the nature of the intermediates formed.

In acidic media, protonation of the hydroxyl group can lead to the formation of a carbocationic intermediate. The stability of this intermediate is crucial in determining the subsequent reaction pathway. The positive charge can be delocalized over both the furan and thiophene rings, with the relative contribution of each ring depending on their electron-donating ability.

Alternatively, electrophilic attack on the furan or thiophene ring can occur. Attack at the C2 or C5 position of the furan ring is generally favored due to the formation of a more stabilized cationic intermediate (an oxocarbenium ion). acs.org Similarly, the C2 and C5 positions of the thiophene ring are the most reactive towards electrophiles. Given that the furan ring is at the 3-position and the thiophene at the 2-position of the methanol (B129727) bridge, the initial electrophilic attack is likely to occur on the more reactive furan ring.

Ring-opening of the furan moiety is another possible reaction pathway, especially under oxidative conditions. The initial product of furan oxidation is often a highly reactive dialdehyde (B1249045) derivative. nih.gov For instance, oxidation of furan can lead to the formation of cis-2-butene-1,4-dial. nih.gov

A plausible reaction pathway for the acid-catalyzed dehydration of this compound could involve the following steps:

Protonation of the hydroxyl group to form a good leaving group (water).

Departure of water to form a carbocation intermediate.

Deprotonation from an adjacent carbon to form a double bond, leading to a furan- or thiophene-substituted alkene.

The relative stability of the potential intermediates will govern the major reaction pathway. Computational studies on related systems can provide valuable insights into the energetics of these intermediates.

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and selectivity of a reaction. For reactions involving this compound, computational methods such as Density Functional Theory (DFT) are invaluable tools for elucidating the structures and energies of transition states.

In an electrophilic substitution reaction, the transition state for the attack of an electrophile on the furan or thiophene ring will resemble the corresponding carbocationic intermediate (Wheland intermediate). The energy of this transition state will be influenced by the ability of the heterocyclic ring to stabilize the developing positive charge. As furan is more reactive than thiophene, the transition state for electrophilic attack on the furan ring is expected to be lower in energy than that for attack on the thiophene ring. youtube.com

The table below presents a hypothetical comparison of the activation energies for the electrophilic attack at different positions of the furan and thiophene rings of this compound, based on known reactivity trends.

| Position of Electrophilic Attack | Relative Activation Energy (kcal/mol) |

| Furan C2 | Lowest |

| Furan C5 | Low |

| Thiophene C5 | Moderate |

| Thiophene C3 | High |

| Thiophene C4 | Highest |

| This table represents a qualitative model based on the general reactivity of furan and thiophene rings. |

The lower activation energy for attack at the C2 position of the furan ring suggests that this would be the kinetically favored pathway in an electrophilic substitution reaction.

Role of Catalysis and Catalytic Cycles in Reaction Mechanisms

Many reactions of furan and thiophene derivatives are facilitated by catalysts, which can significantly enhance reaction rates and control selectivity. For this compound, both acid and metal catalysis are expected to play important roles.

Acid Catalysis: As mentioned earlier, acid catalysis is crucial for reactions such as dehydration and rearrangement. The catalytic cycle for an acid-catalyzed dehydration would involve the protonation of the alcohol, elimination of water to form a carbocation, and subsequent deprotonation to regenerate the acid catalyst and form the alkene product.

Metal Catalysis: Palladium-catalyzed cross-coupling reactions are widely used for the synthesis and functionalization of furan and thiophene derivatives. researchgate.netbenthamscience.com For example, a Suzuki or Stille coupling reaction could be employed to introduce a substituent onto either the furan or thiophene ring of a halogenated derivative of this compound.

A general catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) would involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a bromo-substituted this compound) to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent (in a Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The efficiency of such catalytic cycles can be influenced by the choice of ligands, base, and solvent.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can have a profound impact on the kinetics and selectivity of reactions involving this compound. Solvents can influence the stability of reactants, intermediates, and transition states, thereby altering the reaction pathway.

Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions that proceed through such species. For instance, in an S_N1-type reaction involving the formation of a carbocation, a polar protic solvent like methanol or ethanol (B145695) would be expected to increase the reaction rate compared to a nonpolar solvent like hexane.

The selectivity of a reaction can also be controlled by the solvent. For example, in a reaction that can yield multiple products, the solvent can preferentially stabilize the transition state leading to one product over the others. A study on the palladium-catalyzed hydrosilylation of gem-difluoroallenes containing furan and thiophene heterocycles demonstrated a significant solvent effect on the reaction yield, as shown in the table below. acs.org

| Solvent | Yield (%) |

| Toluene | Trace |

| Dichloromethane (B109758) (DCM) | 18 |

| Hexane | 25 |

| Tetrahydrofuran (THF) | 57 |

| Ethyl Acetate (EtOAc) | 64 |

| 1,4-Dioxane | 98 |

| Data from a study on a related palladium-catalyzed hydrosilylation reaction. acs.org |

The data indicates that ether-based solvents, particularly 1,4-dioxane, are superior for this specific transformation, highlighting the critical role of the solvent in optimizing reaction outcomes.

Intramolecular Hydrogen Abstraction Mechanisms

Intramolecular hydrogen abstraction is a process where a radical center within a molecule abstracts a hydrogen atom from another part of the same molecule. While there is no direct evidence for such a mechanism in this compound itself under typical conditions, it is a plausible pathway in radical-mediated reactions.

For instance, if a radical were to be generated on the methylene (B1212753) bridge connecting the two rings, it could potentially abstract a hydrogen atom from one of the heterocyclic rings, although this is less likely given the strength of aromatic C-H bonds. A more plausible scenario for intramolecular hydrogen abstraction would involve a derivative of this compound with a suitably positioned functional group capable of generating a radical.

A computational study on the OH radical-initiated reactions of furans has shown that hydrogen abstraction from the furan ring is a possible reaction pathway. In a hypothetical scenario where a radical is generated on a side chain attached to either the furan or thiophene ring of a derivative of the title compound, an intramolecular hydrogen abstraction could occur, leading to a new radical species and subsequent rearrangement or cyclization products. The feasibility of such a process would depend on the distance and geometric orientation between the radical center and the hydrogen atom to be abstracted, typically favoring the formation of five- or six-membered ring transition states.

Derivatization and Structure Reactivity Relationship Studies

Systematic Chemical Modification of Furan-3-yl(thiophen-2-yl)methanol

The chemical scaffold of this compound, featuring two distinct five-membered aromatic heterocycles and a reactive hydroxyl group, allows for a wide range of chemical modifications. Researchers have explored various synthetic transformations to create a library of derivatives with diverse functionalities. These modifications can target the hydroxyl group, the furan (B31954) ring, or the thiophene (B33073) ring.

One common strategy involves the modification of the hydroxyl group. For instance, it can be oxidized to the corresponding ketone, furan-3-yl(thiophen-2-yl)methanone, creating an electrophilic center for subsequent nucleophilic additions. Alternatively, the alcohol can be converted into a better leaving group, such as a tosylate or halide, to facilitate nucleophilic substitution reactions.

Derivatization can also be achieved through reactions involving the heterocyclic rings. For example, electrophilic substitution reactions can introduce substituents at various positions on the furan and thiophene rings, although the regioselectivity of these reactions would be influenced by the directing effects of the existing substituent and the inherent reactivity of the rings.

A key synthetic route for creating complex derivatives involves the Knoevenagel condensation. While not directly modifying the parent alcohol, this reaction utilizes related precursor molecules to build complex structures. For example, (4-thiophen-2-yl-thiazol-2-yl)acetonitrile can be condensed with 5-arylfurfurals. This process involves the nucleophilic addition of an active hydrogen from the acetonitrile component to the carbonyl group of the aldehyde, followed by dehydration, to yield complex acrylonitrile derivatives. researchgate.net This demonstrates a pathway where furan and thiophene moieties are brought together to form larger, functionalized molecules.

Another significant modification pathway is the formation of Schiff bases. This involves the condensation of an amine with a carbonyl compound. While this compound itself is not a direct precursor, its oxidized ketone form could be used. Relatedly, Schiff bases have been synthesized from precursors like 2-quinolinecarboxaldehyde and furfurylamine, or 4-pyridinecarboxaldehyde and 2-thiophenemethylamine, highlighting the utility of furan and thiophene aldehydes and amines in creating new imine ligands for coordination chemistry. mdpi.com

Table 1: Examples of Chemical Modifications on Related Furan-Thiophene Scaffolds

| Reaction Type | Precursors | Reagents & Conditions | Product Type |

| Knoevenagel Condensation | (4-thiophen-2-yl-thiazol-2-yl)acetonitrile, 5-arylfurfurals | Piperidine, ethanol (B145695), reflux | 3-(5-arylfuran-2-yl)-2-(4-thiophen-2-yl-thiazol-2-yl)acrylonitriles |

| Schiff Base Formation | 2-thiophenemethylamine, 4-pyridinecarboxaldehyde | Anhydrous ethanol, glacial acetic acid | (E)-1-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanimine |

| Oxidative Rearrangement | 4-(Furan-2-yl)butan-2-ones | m-CPBA, TFA | 4-(Furan-2-yl)but-3-en-2-ones |

Impact of Substituents on Chemical Reactivity and Stability

The introduction of substituents onto the furan or thiophene rings of this compound profoundly influences its electronic properties, and consequently, its reactivity and stability. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density distribution across the molecule.

The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The thiophene ring, while also aromatic, has its reactivity influenced by the sulfur atom. Substituents can either enhance or diminish the inherent reactivity of these rings. For example, an electron-donating group (e.g., methoxy (B1213986), alkyl) on either ring would increase the electron density, making the molecule more susceptible to electrophilic substitution and potentially increasing the nucleophilicity of the hydroxyl group's oxygen atom. Conversely, an electron-withdrawing group (e.g., nitro, cyano, halide) would decrease the electron density, deactivating the rings towards electrophilic attack but potentially making the hydroxyl proton more acidic.

The stability of the molecule can also be affected. Electron-withdrawing groups can stabilize the molecule by delocalizing negative charge in anionic intermediates, while electron-donating groups might stabilize cationic intermediates formed during certain reactions. The stability of derivatives is also a key factor; for instance, in the synthesis of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives, the nature of the aryl group on the furan ring was found to influence the biological activity of the final compounds, suggesting that electronic effects transmitted through the conjugated system impact molecular interactions. researchgate.net

Correlation between Molecular Structure and Spectroscopic Characteristics

The spectroscopic characteristics of this compound and its derivatives provide a direct window into their molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are particularly informative. The protons on the furan and thiophene rings appear in the aromatic region, typically between 6.0 and 8.0 ppm. The precise chemical shifts and coupling constants are highly dependent on the substitution pattern and the electronic environment. For example, in a derivative like (2E)-3-[5-(4-chlorophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile, the vinylic proton appears as a singlet at 8.11 ppm, while the various furan and thiazole protons are observed as multiplets and doublets between 6.63 and 7.94 ppm. researchgate.net These distinct signals allow for the unambiguous assignment of the structure. ¹³C NMR provides complementary information on the carbon framework.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The parent compound, this compound, would exhibit a characteristic broad absorption band for the O-H stretch of the alcohol group, typically in the region of 3200-3600 cm⁻¹. C-O stretching vibrations would also be present. In derivatives, new characteristic peaks appear. For instance, in Schiff base derivatives, a strong absorption band corresponding to the C=N imine stretch is observed around 1630-1640 cm⁻¹. mdpi.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI-MS) is often used for these types of compounds, typically showing a prominent peak for the protonated molecule [M+H]⁺. researchgate.net For example, the ESI-MS spectrum of (4-thiophen-2-yl-thiazol-2-yl)acetonitrile shows a clear [M+H]⁺ peak at m/z 191. researchgate.net

Table 2: Representative Spectroscopic Data for a Furan-Thiophene Derivative (Data for (2E)-3-[5-(4-chlorophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile) researchgate.net

| Spectroscopic Technique | Feature | Observed Value/Region | Structural Correlation |

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) | 8.11 ppm (s, 1H) | Vinylic proton (CH=) |

| 7.94 – 7.87 ppm (m, 3H) | Aromatic CH + Thiazole proton | ||

| 7.79 ppm (d, 1H) | Furan proton | ||

| 7.58 ppm (d, 2H) | Aromatic CH (chlorophenyl) | ||

| 6.63 ppm (dd, 1H) | Furan proton | ||

| ESI-MS | Mass-to-charge ratio (m/z) | 378 [M+H]⁺ | Molecular weight of the protonated molecule |

Furthermore, studies on related 2,5-diaryl furans show a strong correlation between molecular structure and optoelectronic properties. The absorption and emission spectra of these compounds exhibit clear vibronic structures, and their characteristics are influenced by the nature of the aryl substituents, demonstrating how structural modifications can tune the photophysical properties of furan-containing systems. acs.org

Understanding Functional Group Compatibility and Tolerance in Synthetic Pathways

The successful synthesis of derivatives of this compound relies on a thorough understanding of functional group compatibility. The reactivity of the hydroxyl group and the aromatic rings must be considered when planning multi-step synthetic sequences.

The hydroxyl group is sensitive to both acidic and basic conditions and can be a site for unwanted side reactions. For example, under strongly acidic conditions, it could be eliminated to form a carbocation, leading to polymerization or rearrangement. Therefore, reactions requiring such conditions might necessitate the use of a protecting group for the alcohol, such as a silyl ether or a tetrahydropyranyl (THP) ether, which can be removed later in the synthesis.

The furan ring is known to be sensitive to strong acids, which can cause ring-opening. ncert.nic.in Therefore, synthetic transformations on molecules containing a furan moiety often employ neutral or mildly basic conditions. The synthesis of acrylonitrile derivatives via Knoevenagel condensation, which uses a weak base like piperidine, is a good example of a furan-compatible reaction. researchgate.net

The thiophene ring is generally more stable than the furan ring but can be susceptible to oxidation at the sulfur atom under certain conditions. However, it is robust enough to tolerate a wide range of reactions, including many transition-metal-catalyzed cross-coupling reactions.

Synthetic pathways must be designed to tolerate the presence of both heterocycles and the alcohol. For instance, in the development of green pathways for furan-based polymers, enzymatic polymerizations and reactions using non-phosgene methods for isocyanate synthesis have been explored. acs.orgrsc.org These methods often employ mild reaction conditions that are compatible with the sensitive furan ring and other functional groups present in the monomers. The successful synthesis of complex molecules containing these moieties demonstrates that with careful planning of the reaction sequence and choice of reagents, a high degree of functional group tolerance can be achieved.

Role of Furan 3 Yl Thiophen 2 Yl Methanol in Advanced Organic Synthesis Research

Utilization as a Building Block for Complex Heterocyclic Architectures

The inherent reactivity and structural features of furan-3-yl(thiophen-2-yl)methanol make it an exemplary building block for the assembly of complex heterocyclic systems. The furan (B31954) and thiophene (B33073) rings can participate in a variety of cycloaddition and condensation reactions, while the hydroxyl group of the methanol (B129727) linker serves as a convenient handle for further functionalization or for directing the formation of new ring systems.

Research into the synthesis of enantioenriched diaryl-, aryl heteroaryl-, and diheteroarylmethanols has highlighted the importance of these scaffolds as intermediates in medicinal chemistry. nih.gov The synthesis of this compound itself is a testament to the strategic construction of such building blocks. One reported synthesis involves the lithiation of 3-bromofuran (B129083) with n-butyllithium, followed by transmetalation with ethylzinc (B8376479) chloride and subsequent reaction with an appropriate aldehyde. nih.gov This method provides access to the core structure, which can then be elaborated upon to create more complex, often fused, heterocyclic systems.

While direct examples of the conversion of this compound into large, polycyclic systems are still emerging in the literature, the reactivity of its constituent parts suggests a high potential for such transformations. For instance, furan rings are known to act as dienes in Diels-Alder reactions, and both furan and thiophene moieties can be involved in various metal-catalyzed cross-coupling reactions to build larger, conjugated systems. The hydroxyl group can be oxidized to a carbonyl, opening up another avenue for cyclization reactions, such as the formation of lactones or other fused ring systems. The principles demonstrated in the synthesis of other furan- and thiophene-fused heterocycles can be logically extended to this promising building block.

Table 1: Potential Reactions for Complex Heterocycle Synthesis

| Reaction Type | Potential Outcome with this compound |

| Diels-Alder Reaction | Formation of bridged or fused polycyclic systems using the furan ring as a diene. |

| Pictet-Spengler Reaction | After conversion of the hydroxyl to an amine and appropriate activation, could lead to the formation of fused β-carboline-like structures. |

| Intramolecular Friedel-Crafts | Acylation of the hydroxyl group followed by cyclization onto either the furan or thiophene ring could yield tricyclic systems. |

| Metal-Catalyzed Cross-Coupling | Halogenation of the furan or thiophene ring would enable Suzuki, Stille, or other cross-coupling reactions to build larger bi-aryl or poly-aryl structures. |

Precursor in Multi-Step Synthetic Sequences Towards Target Molecules

The value of a synthetic building block is often measured by its ability to streamline the synthesis of complex and biologically active target molecules. This compound is positioned as a valuable precursor in such multi-step synthetic sequences. The diheteroarylmethanol motif is a key structural element in a number of pharmacologically active compounds. nih.gov

The enantioselective synthesis of diheteroarylmethanols, including this compound, provides access to chiral intermediates that are crucial for the development of stereospecific drugs. nih.gov For example, the broader class of diarylmethanols, to which this compound belongs, forms the core of several biologically active molecules, including antihistamines and anticancer agents. The synthesis of potent and selective inhibitors often relies on the precise three-dimensional arrangement of functional groups, a feature that can be controlled through the asymmetric synthesis of precursors like this compound.

A representative, albeit for a related class of compounds, multi-step synthesis that highlights the utility of such building blocks is the formal synthesis of the breast cancer treatment candidate, BMS 184394. nih.gov In this type of synthesis, a key chiral intermediate, accessible through methods developed for compounds like this compound, is prepared and then can be converted to the final target molecule through established procedures. The strategic placement of the furan and thiophene rings, along with the chiral center at the methanol carbon, allows for the systematic exploration of the chemical space around a lead compound, facilitating the optimization of its biological activity.

Table 2: Illustrative Synthetic Sequence Involving a Diheteroarylmethanol Precursor

| Step | Transformation | Reagents and Conditions | Purpose |

| 1 | Asymmetric addition | Aryl/heteroaryl halide, n-BuLi, EtZnCl, chiral catalyst, aldehyde | Creation of the chiral diheteroarylmethanol core (e.g., this compound). |

| 2 | Functional group manipulation | e.g., Oxidation (PCC, DMP), Reduction (LiAlH4), or Substitution (Mitsunobu reaction) | Modification of the hydroxyl group to introduce other functionalities required for the target molecule. |

| 3 | Carbon-carbon bond formation | e.g., Suzuki or Heck coupling | Elaboration of the heterocyclic core to build the final carbon skeleton of the target molecule. |

| 4 | Final functionalization/deprotection | Various | Installation of final functional groups and removal of protecting groups to yield the target molecule. |

Contributions to Diversification of Heterocyclic Compound Libraries

In the realm of drug discovery and materials science, the ability to rapidly generate libraries of diverse compounds is paramount for identifying new leads with desired properties. This compound serves as an excellent starting point for the creation of such libraries. Its structure contains multiple points of diversification.

The hydroxyl group can be readily converted into a wide range of other functional groups, including ethers, esters, amines, and azides. Each of these new functionalities can then be used in subsequent reactions to attach different substituents, leading to a vast array of derivatives. Furthermore, the furan and thiophene rings themselves can be functionalized through electrophilic substitution reactions, allowing for the introduction of substituents at various positions on the heterocyclic cores.

The combination of these diversification strategies allows for the systematic exploration of the chemical space around the this compound scaffold. This approach, often referred to as diversity-oriented synthesis, is a powerful tool for discovering new molecules with novel biological activities or material properties. Commercial availability of this compound as a building block further facilitates its use in high-throughput synthesis and the generation of combinatorial libraries.

Table 3: Potential Points of Diversification for Compound Library Synthesis

| Diversification Point | Potential Modifications | Resulting Compound Class |

| Hydroxyl Group | Etherification, Esterification, Azidation followed by click chemistry, Mitsunobu reaction | Ethers, Esters, Triazoles, Amines |

| Furan Ring | Electrophilic Halogenation, Nitration, Friedel-Crafts Acylation | Substituted furans |

| Thiophene Ring | Electrophilic Halogenation, Nitration, Friedel-Crafts Acylation | Substituted thiophenes |

| Combined Modifications | Sequential or parallel modification of multiple sites | Highly diverse library of furan- and thiophene-containing compounds |

Future Research Directions for Furan 3 Yl Thiophen 2 Yl Methanol

Exploration of Novel Catalytic Systems for its Synthesis and Transformations

The development of efficient and sustainable methods for the synthesis of furan-3-yl(thiophen-2-yl)methanol is a primary area for future investigation. While classical approaches might be envisioned, the focus should be on novel catalytic systems that offer high selectivity, atom economy, and operational simplicity.

Future research could explore a variety of catalytic strategies. One promising avenue is the use of transition-metal catalysis for the cross-coupling of a 3-substituted furan (B31954) derivative with a 2-substituted thiophene (B33073). For instance, palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, could be adapted for this purpose. The development of ligands that can effectively promote the coupling of these two distinct five-membered heterocycles will be a key challenge.

Furthermore, C-H activation/functionalization represents a state-of-the-art approach that could be applied. Direct arylation or heteroarylation of a furan-3-ylmethanol precursor with a thiophene derivative, or vice versa, would provide a highly atom-economical route to the target molecule. Research in this area would involve the design of specific catalysts that can selectively activate the desired C-H bonds on the furan and thiophene rings.

Once synthesized, the transformation of this compound using novel catalytic systems is another fertile ground for research. For example, catalytic oxidation of the methanol (B129727) moiety to the corresponding ketone would yield furan-3-yl(thiophen-2-yl)methanone, a potentially valuable building block. Conversely, catalytic reduction could provide access to furan-3-yl(thiophen-2-yl)methane.

Development of Chemo- and Regioselective Methodologies